molecular formula C12H26Se B14610100 2-(Methylselanyl)undecane CAS No. 58856-08-9

2-(Methylselanyl)undecane

Cat. No.: B14610100
CAS No.: 58856-08-9
M. Wt: 249.31 g/mol
InChI Key: ZBPBAMRQVJAXFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylselanyl)undecane is an organic compound that belongs to the class of organoselenium compounds. These compounds are characterized by the presence of selenium atoms within their molecular structure. Selenium is known for its unique chemical properties and biological significance, making organoselenium compounds of great interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylselanyl)undecane typically involves the introduction of a methylselanyl group into an undecane backbone. One common method is the reaction of undecane with methylselenol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent oxidation of the selenium compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Methylselanyl)undecane can undergo various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert selenoxides back to the parent selenide.

    Substitution: The methylselanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: The parent selenide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methylselanyl)undecane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoselenium compounds.

    Biology: Studied for its potential antioxidant properties and its role in biological systems.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Methylselanyl)undecane involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The selenium atom can scavenge reactive oxygen species, thereby protecting cells from oxidative damage.

    Enzyme Inhibition: It can inhibit certain enzymes involved in inflammatory pathways, reducing inflammation.

    Apoptosis Induction: In cancer cells, it may induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Undecanone: A ketone with a similar undecane backbone but with a carbonyl group instead of a methylselanyl group.

    2-Methyl-1-undecene: An alkene with a similar structure but with a double bond instead of a selenium atom.

Uniqueness

2-(Methylselanyl)undecane is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties. Unlike its carbon-based analogs, the selenium atom can participate in redox reactions and has a higher nucleophilicity, making it valuable in various chemical and biological applications.

Properties

CAS No.

58856-08-9

Molecular Formula

C12H26Se

Molecular Weight

249.31 g/mol

IUPAC Name

2-methylselanylundecane

InChI

InChI=1S/C12H26Se/c1-4-5-6-7-8-9-10-11-12(2)13-3/h12H,4-11H2,1-3H3

InChI Key

ZBPBAMRQVJAXFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)[Se]C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.